Cas no 22430-64-4 (4,6-Dimethyl-1H-indene)

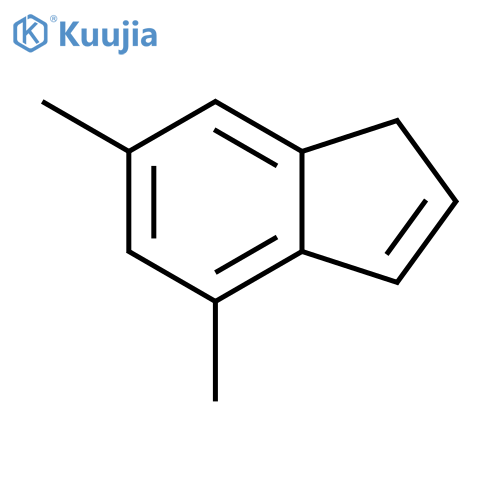

4,6-Dimethyl-1H-indene structure

商品名:4,6-Dimethyl-1H-indene

4,6-Dimethyl-1H-indene 化学的及び物理的性質

名前と識別子

-

- 4,6-Dimethyl-1H-indene

- 1H-Indene,4,6-dimethyl-

- 1H-Indene,4,6-dimethyl

- 4,6-Dimethyl-inden

- 4,6-dimethyl-indene

- EINECS 244-993-0

- 4,6-dimethylindene

- 4, 6-dimethyl-1H-indene

- MFCD09835223

- 1H-Indene, 4,6-dimethyl-

- H3JQ9ZJF98

- NS00027168

- 22430-64-4

- EN300-1613362

- A816195

- E77208

- DTXSID90176965

- BS-52197

- CS-0199041

- FT-0654264

- UNII-H3JQ9ZJF98

- XAA43064

- AKOS006328100

- KIEPLAOSYPLFEI-UHFFFAOYSA-N

- DTXCID9099456

-

- MDL: MFCD09835223

- インチ: InChI=1S/C11H12/c1-8-6-9(2)11-5-3-4-10(11)7-8/h3,5-7H,4H2,1-2H3

- InChIKey: KIEPLAOSYPLFEI-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=C2C=CCC2=C1)C

計算された属性

- せいみつぶんしりょう: 144.09400

- どういたいしつりょう: 144.0939

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 169

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

- 密度みつど: 0.998

- ふってん: 229 ºC

- フラッシュポイント: 86 ºC

- 屈折率: 1.574

- PSA: 0.00000

- LogP: 2.87270

4,6-Dimethyl-1H-indene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A079000272-10g |

4,6-Dimethyl-1H-indene |

22430-64-4 | 95% | 10g |

$1208.40 | 2023-09-02 | |

| Alichem | A079000272-25g |

4,6-Dimethyl-1H-indene |

22430-64-4 | 95% | 25g |

$1995.00 | 2023-09-02 | |

| Enamine | EN300-1613362-5.0g |

4,6-dimethyl-1H-indene |

22430-64-4 | 5g |

$3065.0 | 2023-06-04 | ||

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB34440-1g |

4,6-Dimethyl-1H-indene |

22430-64-4 | 97% | 1g |

1804.00 | 2021-06-01 | |

| Enamine | EN300-1613362-10.0g |

4,6-dimethyl-1H-indene |

22430-64-4 | 10g |

$4545.0 | 2023-06-04 | ||

| Enamine | EN300-1613362-250mg |

4,6-dimethyl-1H-indene |

22430-64-4 | 250mg |

$972.0 | 2023-09-23 | ||

| Enamine | EN300-1613362-500mg |

4,6-dimethyl-1H-indene |

22430-64-4 | 500mg |

$1014.0 | 2023-09-23 | ||

| Enamine | EN300-1613362-5000mg |

4,6-dimethyl-1H-indene |

22430-64-4 | 5000mg |

$3065.0 | 2023-09-23 | ||

| A2B Chem LLC | AF33201-1g |

4,6-dimethyl-1H-indene |

22430-64-4 | 98%(GC) | 1g |

$481.00 | 2024-04-20 | |

| 1PlusChem | 1P00BG1D-100mg |

4,6-dimethyl-1H-indene |

22430-64-4 | 98% (GC) | 100mg |

$143.00 | 2025-02-25 |

4,6-Dimethyl-1H-indene 関連文献

-

Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91

-

Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

4. Back matter

22430-64-4 (4,6-Dimethyl-1H-indene) 関連製品

- 2177-47-1(2-Methyl-1H-indene)

- 268-40-6(1H-Benz[f]indene)

- 235-92-7(1H-CyclopentaLphenanthrene)

- 95-13-6(Indene)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:22430-64-4)4,6-Dimethyl-1H-indene

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):248.0/414.0/1111.0